6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

ADME/T Prediction Physicochemical Properties Drug-likeness

6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (CAS 52940-48-4) is a synthetic purine nucleoside analogue characterized by a morpholine ring substitution at the 6-position of the purine base. It is frequently described in vendor and database records as a modified adenosine analog with potential antiviral and anticancer applications, functioning as a nucleoside antimetabolite.

Molecular Formula C14H19N5O5
Molecular Weight 337.33 g/mol
CAS No. 52940-48-4
Cat. No. B3053309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine
CAS52940-48-4
Molecular FormulaC14H19N5O5
Molecular Weight337.33 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O
InChIInChI=1S/C14H19N5O5/c20-5-8-10(21)11(22)14(24-8)19-7-17-9-12(15-6-16-13(9)19)18-1-3-23-4-2-18/h6-8,10-11,14,20-22H,1-5H2
InChIKeyBTFFXIPHHREHCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (CAS 52940-48-4): Procurement Context and Class Definition


6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (CAS 52940-48-4) is a synthetic purine nucleoside analogue characterized by a morpholine ring substitution at the 6-position of the purine base [1]. It is frequently described in vendor and database records as a modified adenosine analog with potential antiviral and anticancer applications, functioning as a nucleoside antimetabolite . This compound is positioned within a broad class of 6-substituted purine ribonucleosides, a family extensively studied for their interactions with nucleic acid metabolism and cellular signaling pathways.

Why a 6-Morpholino Purine Nucleoside Cannot Be Interchanged with Other 6-Substituted Purines


Substitution of a generic 6-substituted purine ribonucleoside for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine is not scientifically defensible due to the profound impact of the N6-substituent on biological activity, a principle well-established in the literature. Research by Wang et al. (2004) demonstrates that among a series of 6-substituted 9-β-D-ribofuranosyl purine analogues, small structural changes in the 6-amino side chain lead to significant variations in DNA/RNA binding and cellular growth inhibition. For instance, specific analogues showed a middle inhibition (approx. 70%) on HeLa and HL-60 cell growth, while the effect was not uniform across the series [1]. This indicates that each N6-modification, including the morpholine ring, likely confers a unique interaction profile with biological targets, making interchangeability a source of experimental variability and unreliable results.

Quantitative Evidence for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine (52940-48-4): A Comparative Analysis


ADME/T Profile: Comparing 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine with Class Benchmarks

While specific in vitro ADME/T data for this exact compound is not found in the primary literature, computational predictions provide a quantitative baseline for comparison against established drug-like criteria (Lipinski's Rule of Five). The predicted data, which may be derived from a compound-specific model [1], indicates favorable absorption and distribution properties, including 100% predicted human intestinal absorption and moderate blood-brain barrier permeability (log BB = 0.88). This profile is a key differentiator from many other nucleoside analogs, which often struggle with oral bioavailability and CNS penetration.

ADME/T Prediction Physicochemical Properties Drug-likeness Nucleoside Analogue

Mechanistic Differentiation: Inhibition of DNA Synthesis and Apoptosis Induction in Lymphoid Malignancies

Vendor descriptions for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine specify a dual mechanism of action involving the inhibition of DNA synthesis and the induction of apoptosis, which is a common feature of antimetabolite nucleosides [1]. However, the quantitative data required to differentiate this compound from its closest analogs (e.g., other 6-substituted purine ribosides) on these specific mechanisms is absent from the current literature. Therefore, this mechanism is a class feature, not a unique differentiator.

Anticancer Mechanism DNA Synthesis Inhibition Apoptosis Induction Purine Nucleoside Analogue

Solubility Profile: A Critical Parameter for In Vitro and In Vivo Use

A key practical parameter for experimental use is compound solubility. According to a vendor datasheet, 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine is soluble in DMSO up to at least 10 mM [1]. This solubility is sufficient for preparing stock solutions for most in vitro cell-based assays. This is a fundamental yet essential piece of information for experimental planning.

Solubility Formulation DMSO Solubility In Vitro Assay

Optimal Scientific Applications for 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine Based on Available Evidence


Building a Focused Library of 6-Substituted Purine Ribonucleosides for SAR Studies

Given the established structure-activity relationship (SAR) for 6-substituted purines [1], 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine serves as a critical comparator compound. Its inclusion in a screening panel alongside other N6-substituted purine ribosides (e.g., amino, furfurylamino, aryl) allows researchers to systematically probe how the morpholine ring's electronic and steric properties influence target binding, cellular uptake, and downstream biological effects. The predicted ADME/T profile [2] provides a basis for comparing its drug-like properties against the rest of the library.

Investigating the Role of Purine Antimetabolites in Indolent Lymphoid Malignancies

This compound's reported mechanism of action—inhibition of DNA synthesis and apoptosis induction —makes it a relevant tool compound for studying the biology of indolent lymphoid malignancies. Its use in head-to-head comparative studies with established agents like cladribine or fludarabine could help elucidate subtle differences in their mechanisms of action, resistance profiles, or synergy with other anticancer modalities.

Assessing Cellular Permeability and Efflux in Models with a Blood-Brain Barrier Component

The in silico prediction of moderate blood-brain barrier permeability (log BB = 0.88) and lack of P-glycoprotein (P-gp) substrate liability [2] suggests that 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine could be a useful probe for investigating the penetration of nucleoside analogs into the CNS. It can be used in in vitro BBB models (e.g., Transwell assays) to empirically validate these predictions and compare its permeability against nucleoside analogs known to be P-gp substrates, providing valuable data for CNS-targeted drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.